(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, a boronic acid moiety, and a pyridinone ring, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices .
Chemical Reactions Analysis
Types of Reactions
(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Chemistry
In chemistry, (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid moiety makes it a valuable reagent for cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology
In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and the role of boronic acids in biological processes .
Medicine
Its unique structural features make it a candidate for the design of novel therapeutic agents targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and agrochemicals .
Mechanism of Action
The mechanism of action of (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme inhibition and other biochemical processes . The difluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
(1-(Trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
(1-(Methyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Contains a methyl group instead of a difluoromethyl group.
(1-(Chloromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid imparts unique electronic properties that can enhance its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H6BF2NO3 |
---|---|
Molecular Weight |
188.93 g/mol |
IUPAC Name |
[1-(difluoromethyl)-6-oxopyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)10-3-4(7(12)13)1-2-5(10)11/h1-3,6,12-13H |
InChI Key |
ZMVCNKIYYYBDQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=O)C=C1)C(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.